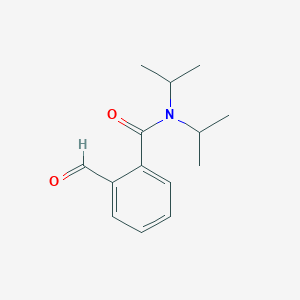
Benzamide, 2-formyl-N,N-bis(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-formyl-N,N-bis(1-methylethyl)- is an organic compound with a complex structure that includes a benzamide core with additional formyl and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-formyl-N,N-bis(1-methylethyl)- typically involves the reaction of benzamide with appropriate formylating and alkylating agents. One common method includes the formylation of benzamide using formic acid or formyl chloride, followed by alkylation with isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Benzamide, 2-formyl-N,N-bis(1-methylethyl)- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-formyl-N,N-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl groups can undergo nucleophilic substitution reactions with reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or amines in the presence of a base.
Major Products Formed
Oxidation: Benzamide, 2-carboxy-N,N-bis(1-methylethyl)-
Reduction: Benzamide, 2-hydroxymethyl-N,N-bis(1-methylethyl)-
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Benzamide, 2-formyl-N,N-bis(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzamide, 2-formyl-N,N-bis(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The isopropyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, lacking the formyl and isopropyl groups.
N,N-Diisopropylbenzamide: Similar structure but without the formyl group.
2-Formylbenzamide: Similar structure but without the isopropyl groups.
Uniqueness
Benzamide, 2-formyl-N,N-bis(1-methylethyl)- is unique due to the presence of both formyl and isopropyl groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for versatile chemical reactivity and interactions with various molecular targets.
Properties
CAS No. |
103258-06-6 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-formyl-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C14H19NO2/c1-10(2)15(11(3)4)14(17)13-8-6-5-7-12(13)9-16/h5-11H,1-4H3 |
InChI Key |
SEWMRRXXPFPRRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[bis(diphenylphosphanyl)methyl]mercury](/img/structure/B14332849.png)
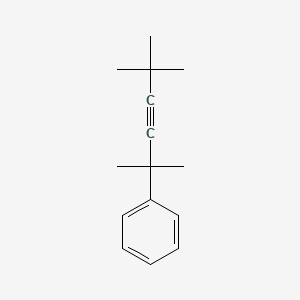
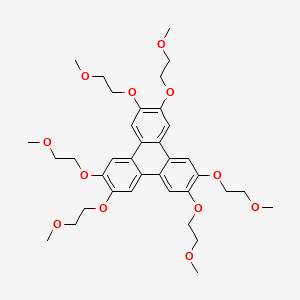
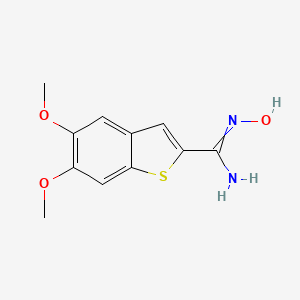


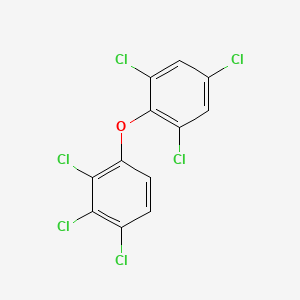
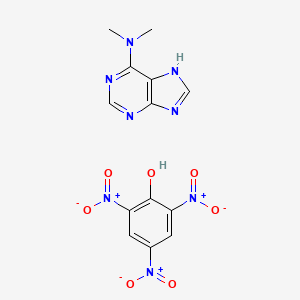
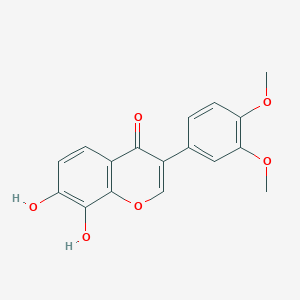
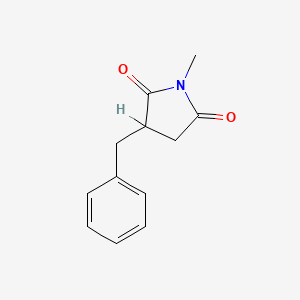
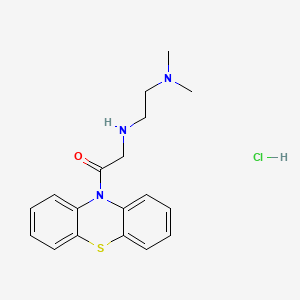
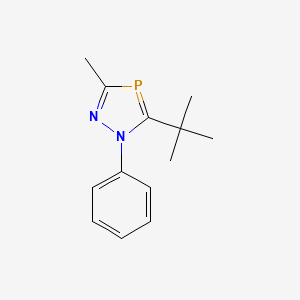

![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)
